7'-Hydroxy Doxazosin

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Hydroxydoxazosin typically involves the hydroxylation of doxazosin. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of 7’-Hydroxydoxazosin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

化学反应分析

Types of Reactions: 7’-Hydroxydoxazosin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

Chemical Applications

Reagent in Organic Synthesis

- 7'-Hydroxy Doxazosin serves as a reagent in organic synthesis, particularly in the development of new chemical entities. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic chemists.

Analytical Reference Compound

- As a reference compound, it is utilized in analytical studies to validate methods for quantifying doxazosin and its metabolites in biological samples. This is crucial for pharmacokinetic studies and drug formulation development.

Biological Applications

Antioxidant Properties

- Research indicates that this compound exhibits significant antioxidant properties. It has been shown to inhibit low-density lipoprotein (LDL) oxidation, which is a key factor in the development of atherosclerosis. This property makes it a candidate for further investigation in cardiovascular disease prevention .

Cellular Effects

- The compound interacts with alpha-1 adrenergic receptors, similar to its parent drug doxazosin. It affects vascular smooth muscle, leading to vasodilation and potentially improving blood flow. Studies suggest that it may also have implications for treating conditions related to endothelial dysfunction .

Medical Applications

Therapeutic Potential

- This compound is being explored for its therapeutic effects in managing hypertension and benign prostatic hyperplasia (BPH). Its mechanism as an alpha-1 antagonist allows it to alleviate symptoms associated with these conditions by relaxing smooth muscle tissue .

Case Studies and Clinical Trials

- Clinical trials have demonstrated the efficacy of doxazosin in improving urinary flow rates in BPH patients. Given that this compound is a metabolite of doxazosin, its therapeutic effects warrant further clinical exploration to determine if it offers similar or enhanced benefits .

Industrial Applications

Pharmaceutical Formulations

- In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of other compounds. Its unique properties facilitate the development of novel drug formulations aimed at enhancing therapeutic efficacy and reducing side effects.

Drug Delivery Systems

作用机制

The mechanism of action of 7’-Hydroxydoxazosin involves its interaction with alpha-1 adrenergic receptors. By inhibiting these receptors, it causes vasodilation and reduces blood pressure. Additionally, its antioxidant properties help in preventing the oxidation of low-density lipoprotein, thereby reducing the risk of atherosclerosis .

相似化合物的比较

Doxazosin: The parent compound, primarily used to treat hypertension and benign prostatic hyperplasia.

6-Hydroxydoxazosin: Another hydroxylated metabolite of doxazosin, also known for its antioxidant properties.

Prazosin: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.

Uniqueness: 7’-Hydroxydoxazosin is unique due to its specific hydroxylation at the 7’ position, which imparts distinct antioxidant properties. This makes it particularly useful in preventing low-density lipoprotein oxidation, a key factor in the development of atherosclerosis .

生物活性

7'-Hydroxy Doxazosin is a hydroxylated derivative of Doxazosin, primarily recognized for its role as an alpha-1 adrenergic antagonist. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and its unique biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

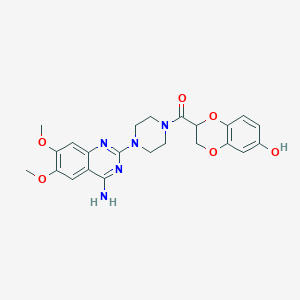

Chemical Structure and Properties:

- Molecular Formula: C22H23N5O5

- Molecular Weight: 397.45 g/mol

- CAS Number: 102932-28-5

This compound features a hydroxyl group at the 7-position of the Doxazosin structure, which alters its pharmacological properties compared to its parent compound. This modification is significant in enhancing its biological activities, especially concerning antioxidant effects and receptor interactions.

This compound primarily functions as an alpha-1 adrenergic receptor antagonist . Its mechanism includes:

- Targeting Alpha-1 Receptors: It selectively inhibits postsynaptic alpha-1 receptors on vascular smooth muscle, leading to vasodilation and reduced blood pressure.

- Biochemical Pathways: The compound influences the alpha-adrenergic receptor signaling pathway, facilitating relaxation of smooth muscle in the prostate and bladder neck, which is beneficial in treating benign prostatic hyperplasia (BPH).

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antioxidant Properties:

- It has been studied for its role in inhibiting low-density lipoprotein (LDL) oxidation, a critical factor in atherosclerosis development. This property is attributed to its ability to associate with albumin rather than directly integrating into LDL, suggesting a distinct antioxidant mechanism.

-

Cardiovascular Effects:

- Similar to Doxazosin, it contributes to vasodilation and decreases total peripheral resistance and blood pressure. Clinical studies have shown significant improvements in urinary flow rates and reductions in blood pressure among patients treated with doxazosin, implying potential benefits from its metabolite as well .

-

Pharmacokinetics:

- As a primary metabolite of Doxazosin, understanding the pharmacokinetics of this compound is crucial for effective dosing and treatment strategies. Studies indicate that it is extensively metabolized, with only a small percentage excreted unchanged in urine.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to its parent compound and other related compounds:

| Compound | Mechanism of Action | Key Biological Activities | Unique Features |

|---|---|---|---|

| This compound | Alpha-1 adrenergic antagonist | Antioxidant properties; vasodilation | Hydroxylation at the 7' position |

| Doxazosin | Alpha-1 adrenergic antagonist | Reduces blood pressure; improves urine flow | Widely used for hypertension and BPH |

| 6-Hydroxydoxazosin | Similar to doxazosin | Antioxidant properties | Another hydroxylated metabolite |

| Prazosin | Alpha-1 adrenergic antagonist | Reduces blood pressure | Different structural properties |

Future Directions

Further research is necessary to fully elucidate the unique biological activities of this compound. Key areas for exploration include:

- Clinical Trials: Conducting more extensive clinical trials to assess the efficacy and safety profile of this compound in various patient populations.

- Mechanistic Studies: Investigating the molecular mechanisms underlying its antioxidant properties and interactions with endothelial-derived relaxing factors.

- Formulation Development: Exploring pharmaceutical formulations that leverage the unique properties of this compound for enhanced therapeutic outcomes.

常见问题

Basic Research Questions

Q. What experimental models are recommended for evaluating the antioxidant properties of 7'-Hydroxy Doxazosin?

- Methodological Answer: In vitro studies using cell-free systems or cell cultures at concentrations of 5 μM are standard for assessing antioxidant activity. These models allow quantification of reactive oxygen species (ROS) scavenging or lipid peroxidation inhibition. For example, this compound demonstrated antioxidant effects in vitro via its quinazoline-derived structure, which interacts with free radicals . Researchers should validate findings using orthogonal assays (e.g., DPPH radical scavenging, FRAP) and compare results to established antioxidants like ascorbic acid.

Q. How do pharmacokinetic properties of this compound influence its therapeutic potential?

- Methodological Answer: Pharmacokinetic parameters such as bioavailability (65% for parent doxazosin), peak plasma concentration (2–3 hours post-administration), and hepatic metabolism via CYP3A4 are critical. Bioequivalence studies (e.g., comparing single-tablet vs combination formulations) should use AUC0–t and Cmax ratios with 90% confidence intervals (0.80–1.25) to confirm equivalence . For metabolites like this compound, mass spectrometry (LC-MS/MS) is essential to quantify plasma levels and assess accumulation risks in long-term studies .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) provides specificity and sensitivity for detecting this compound in plasma or urine. Method validation should include linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%). Cross-validation with dissolution profiles (e.g., using DDDPlus™ software for extended-release formulations) ensures consistency between in vitro and in vivo data .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s antioxidant benefits and reported cardiovascular risks in hypertensive patients?

- Methodological Answer: Contextualize findings by distinguishing between short-term biochemical effects (e.g., antioxidant activity at 5 μM ) and long-term clinical outcomes (e.g., increased heart failure risk in ALLHAT trial ). Use stratified subgroup analyses to identify patient populations where benefits outweigh risks (e.g., non-hypertensive cohorts). Mechanistic studies should explore dose-dependent effects on EphA2 receptor inhibition (linked to tumor migration ) versus α1-adrenoceptor blockade (linked to hypotension ).

Q. What methodological considerations are critical for translating in vitro antioxidant findings of this compound to in vivo models?

- Methodological Answer: In vitro-to-in vivo extrapolation (IVIVE) requires adjusting for protein binding, tissue distribution, and metabolic clearance. For example, while 5 μM is effective in vitro, achievable plasma concentrations in humans (typically <1 μM) may limit therapeutic relevance. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict effective doses. Rodent models with induced oxidative stress (e.g., streptozotocin-induced diabetes) can validate antioxidant efficacy while monitoring blood pressure changes to assess safety .

Q. How does this compound interact with combination therapies targeting metabolic syndrome?

- Methodological Answer: In hypertensive patients with glucose intolerance, combination therapy with doxazosin (parent drug) improved insulin sensitivity and lipid profiles (reducing triglycerides by 15% and LDL-C by 12%) . For this compound, evaluate synergistic effects with metformin or statins using factorial design trials. Measure endpoints like HOMA-IR, HbA1c, and inflammatory markers (e.g., CRP) to assess metabolic modulation .

Q. What experimental designs mitigate confounding factors in studies of this compound’s effects on benign prostatic hyperplasia (BPH)?

- Methodological Answer: Randomized controlled trials (RCTs) should stratify participants by prostate volume and baseline IPSS scores. Use placebo-controlled, double-blind designs with objective urodynamic endpoints (e.g., maximum urinary flow rate improvement ≥3 mL/sec ). Adjust for covariates like age and concomitant medications (e.g., finasteride) using multivariate regression. Meta-analyses of existing RCTs (e.g., Cochrane reviews) can address heterogeneity via sensitivity analysis (I² <50% for fixed-effects models) .

Q. Data Contradiction Analysis

Q. How to reconcile this compound’s lipid-lowering effects with its lack of cardiovascular protection in the ALLHAT trial?

- Methodological Answer: The ALLHAT trial found doxazosin increased heart failure risk (RR 2.04) despite improving HDL-C ratios . This discrepancy may arise from differential effects of the parent drug versus its metabolites. Investigate this compound’s isolated impact on cardiac fibroblasts or endothelial cells using transcriptomic profiling (RNA-seq) to identify pathways unrelated to lipid metabolism. Comparative studies with other α1-blockers (e.g., tamsulosin) can clarify class-specific risks .

属性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-19-9-13(29)3-4-16(19)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIVDURXFIFFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=CC(=C5)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908128 | |

| Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102932-28-5 | |

| Record name | 6-Hydroxydoxazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7'-HYDROXYDOXAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1I8M9BX3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。